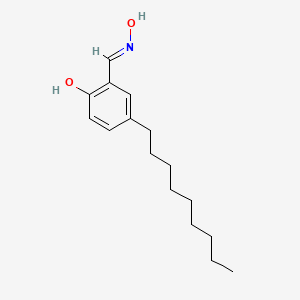

2-Hydroxy-5-nonylbenzaldehyde oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-Hydroxy-5-nonylbenzaldehyde oxime typically involves the reaction of 2-Hydroxy-5-nonylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature . The product is then purified through recrystallization or chromatographic techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Analyse Chemischer Reaktionen

2-Hydroxy-5-nonylbenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines.

Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Environmental Remediation

One of the most notable applications of 2-hydroxy-5-nonylbenzaldehyde oxime is in the selective removal of metal ions from wastewater. It operates effectively as an ionophore in pseudo-emulsion membrane systems, where it demonstrates high selectivity for copper ions over other metals:

- Case Study : In a study involving nickel plating solutions, the compound successfully reduced copper concentration from 25 ppm to 12.5 ppm while maintaining nickel levels, showcasing its selective extraction capabilities .

Catalysis

This compound also serves as a ligand for transition metals, enhancing its utility in catalysis:

- Copper Complexation : It acts as a catalyst in polymeric matrix synthesis, where it facilitates the formation of metal complexes that are crucial for various catalytic processes .

- Kinetic Studies : Experimental data indicate that the compound can catalyze reactions with transition metals, improving reaction rates and yields .

Analytical Chemistry

In analytical applications, this compound is utilized for separation techniques:

- HPLC Applications : It can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), where it serves to isolate impurities and assess transport rates in various chemical processes .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 2-Hydroxy-5-nonylbenzaldehyde oxime primarily involves its ability to chelate metal ions. The oxime group forms stable complexes with metal ions, facilitating their extraction and transport. This chelation process is crucial in applications such as metal detoxification and extraction .

Vergleich Mit ähnlichen Verbindungen

2-Hydroxy-5-nonylbenzaldehyde oxime can be compared with other similar compounds such as:

- 2-Hydroxy-5-nonylacetophenone oxime

- 2-Hydroxy-5-nonylbenzophenone oxime

- 2-Hydroxy-5-methylbenzaldehyde oxime

These compounds share similar chelating properties but differ in their specific structures and reactivity. For example, this compound has a higher extraction rate for certain metals compared to its methyl-substituted counterparts .

Biologische Aktivität

2-Hydroxy-5-nonylbenzaldehyde oxime, also known as Acorga P-5100, is a compound that has garnered attention for its biological activity, particularly in the context of metal ion extraction and environmental applications. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group and an oxime functional group, which contribute to its reactivity and ability to chelate metal ions.

Metal Ion Extraction

One of the primary biological activities of this compound is its effectiveness as a chelating agent for metal ions. It has been utilized in various studies for the selective extraction of metals such as copper and nickel from aqueous solutions. The mechanism involves the formation of stable complexes with metal ions, which enhances their solubility and facilitates their removal from contaminated environments.

Case Study: Copper Extraction Efficiency

In a study examining the efficacy of Acorga P-5100 in nickel plating solutions, it was demonstrated that the compound significantly reduced copper concentrations from 80,000 ppm to 12.5 ppm over 23 hours while maintaining nickel levels. This selectivity highlights its potential for environmental remediation applications .

Biodegradability

Research indicates that while some chelating agents are not readily biodegradable, the environmental impact of this compound has been assessed through chemical simulations. These simulations suggest that it may have applications in soil remediation and treatment processes due to its biodegradability under certain conditions .

Toxicity and Safety

The safety profile of this compound is crucial for its application in industrial processes. Studies have indicated that while it is effective in metal ion extraction, further research is needed to fully understand its toxicity levels and potential impacts on human health and the environment .

Comparative Studies on Extractant Efficiency

A comparative analysis of various extractants including Acorga P-5100 revealed that its performance in extracting metals was superior to traditional agents like Kelex 100 and LIX 64N. This finding underscores its potential utility in industrial applications where efficient metal recovery is critical .

| Extractant | Metal Extracted | Initial Concentration (ppm) | Final Concentration (ppm) |

|---|---|---|---|

| Acorga P-5100 | Copper | 80,000 | 12.5 |

| Kelex 100 | Copper | 80,000 | Not specified |

| LIX 64N | Copper | 80,000 | Not specified |

The mechanism by which this compound interacts with metal ions involves the formation of chelate complexes. The hydroxyl group facilitates hydrogen bonding with the metal ion, while the oxime group coordinates with the metal, enhancing stability and solubility .

Environmental Remediation

Due to its ability to selectively extract heavy metals from contaminated water sources, this compound presents a promising solution for environmental cleanup efforts. Its application can extend to wastewater treatment facilities where heavy metals pose significant risks to ecosystems.

Industrial Use

In industrial settings, particularly in metal finishing processes such as electroplating, this compound can serve as an effective extractant for recovering valuable metals while minimizing waste .

Eigenschaften

CAS-Nummer |

50849-47-3 |

|---|---|

Molekularformel |

C16H25NO2 |

Molekulargewicht |

263.37 g/mol |

IUPAC-Name |

2-[(Z)-hydroxyiminomethyl]-4-nonylphenol |

InChI |

InChI=1S/C16H25NO2/c1-2-3-4-5-6-7-8-9-14-10-11-16(18)15(12-14)13-17-19/h10-13,18-19H,2-9H2,1H3/b17-13- |

InChI-Schlüssel |

MJUVQSGLWOGIOB-LGMDPLHJSA-N |

SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)C=NO |

Isomerische SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)/C=N\O |

Kanonische SMILES |

CCCCCCCCCC1=CC(=C(C=C1)O)C=NO |

Key on ui other cas no. |

174333-80-3 50849-47-3 |

Physikalische Beschreibung |

Liquid |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 2-hydroxy-5-nonylbenzaldehyde oxime discussed in the research papers?

A: The research primarily focuses on the application of this compound as an extractant for copper ions from acidic sulfate solutions. [, , ]. This compound exhibits strong chelating properties towards copper, making it suitable for hydrometallurgical processes.

Q2: How does this compound interact with copper ions during the extraction process?

A: this compound acts as an ionophore, selectively binding to copper ions in solution. This interaction likely involves the formation of a stable complex between the oxime group and the copper ion []. This complex is then transferred from the aqueous phase to the organic phase, effectively extracting copper from the solution.

Q3: Has any research explored improving the extraction capabilities of this compound?

A: Yes, one study investigated using a dual-host system for nickel sulfate extraction []. The researchers combined this compound (P50) with synthesized sulphate extractants containing amide groups. They found that this combination resulted in enhanced extraction of nickel(II) sulfate compared to using P50 alone.

Q4: Are there any studies on applying this compound in alternative extraction techniques?

A: One study explored the use of this compound within a pseudo-emulsion membrane with strip dispersion (PEMSD) technology for removing copper from acidic wastewater []. This technique utilizes a membrane to facilitate the extraction and stripping processes, potentially offering advantages in terms of efficiency and selectivity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.